

# Unveiling the Spectroscopic Signature of 7-Bromoquinolin-8-ol: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromoquinolin-8-ol

Cat. No.: B152725

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This technical guide provides an in-depth analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for the compound **7-Bromoquinolin-8-ol**. Aimed at researchers, scientists, and professionals in the field of drug development and chemical analysis, this document offers a comprehensive resource for the structural elucidation and characterization of this important quinoline derivative.

## Introduction

**7-Bromoquinolin-8-ol** is a halogenated derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound known for its diverse biological activities and applications as a chelating agent. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological function, and for the development of new therapeutic agents. NMR spectroscopy is an essential tool for this purpose, providing detailed information about the chemical environment of each atom within the molecule.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **7-Bromoquinolin-8-ol**, recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

**Table 1:  $^1\text{H}$  NMR Spectral Data of 7-Bromoquinolin-8-ol (400 MHz,  $\text{CDCl}_3$ )**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.83	dd	$J = 4.4, 1.6$
H-4	8.51	dd	$J = 8.4, 1.2$
H-6	7.73	d	$J = 8.4$
H-3	7.59	dd	$J = 8.4, 4.4$
H-5	7.10	d	$J = 8.4$
-OH	3.3	s	-

Source: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles, 2016.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data of 7-Bromoquinolin-8-ol**

At the time of this publication, a complete and experimentally verified  $^{13}\text{C}$  NMR dataset for **7-Bromoquinolin-8-ol** was not available in the reviewed literature. Researchers are encouraged to perform  $^{13}\text{C}$  NMR analysis to complement the provided  $^1\text{H}$  NMR data for a comprehensive structural assignment.

## Experimental Protocol

The following protocol outlines the general procedure for acquiring high-quality NMR spectra of substituted quinoline derivatives, such as **7-Bromoquinolin-8-ol**.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the **7-Bromoquinolin-8-ol** sample.
- Dissolve the sample in approximately 0.6-0.8 mL of high-purity deuterated chloroform ( $\text{CDCl}_3$ ).

- Transfer the solution to a clean, dry 5 mm NMR tube.

## 2. NMR Spectrometer Setup:

- The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
- The spectrometer is locked onto the deuterium signal of the  $\text{CDCl}_3$  solvent.
- The magnetic field is shimmed to ensure homogeneity and optimal spectral resolution.

## 3. $^1\text{H}$ NMR Data Acquisition:

- A standard one-pulse sequence is typically used.
- Key acquisition parameters include:
  - Pulse width: Calibrated to a  $90^\circ$  pulse.
  - Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).
  - Acquisition time: Typically 2-4 seconds.
  - Relaxation delay: 1-5 seconds to allow for full relaxation of the protons.
  - Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

## 4. Data Processing:

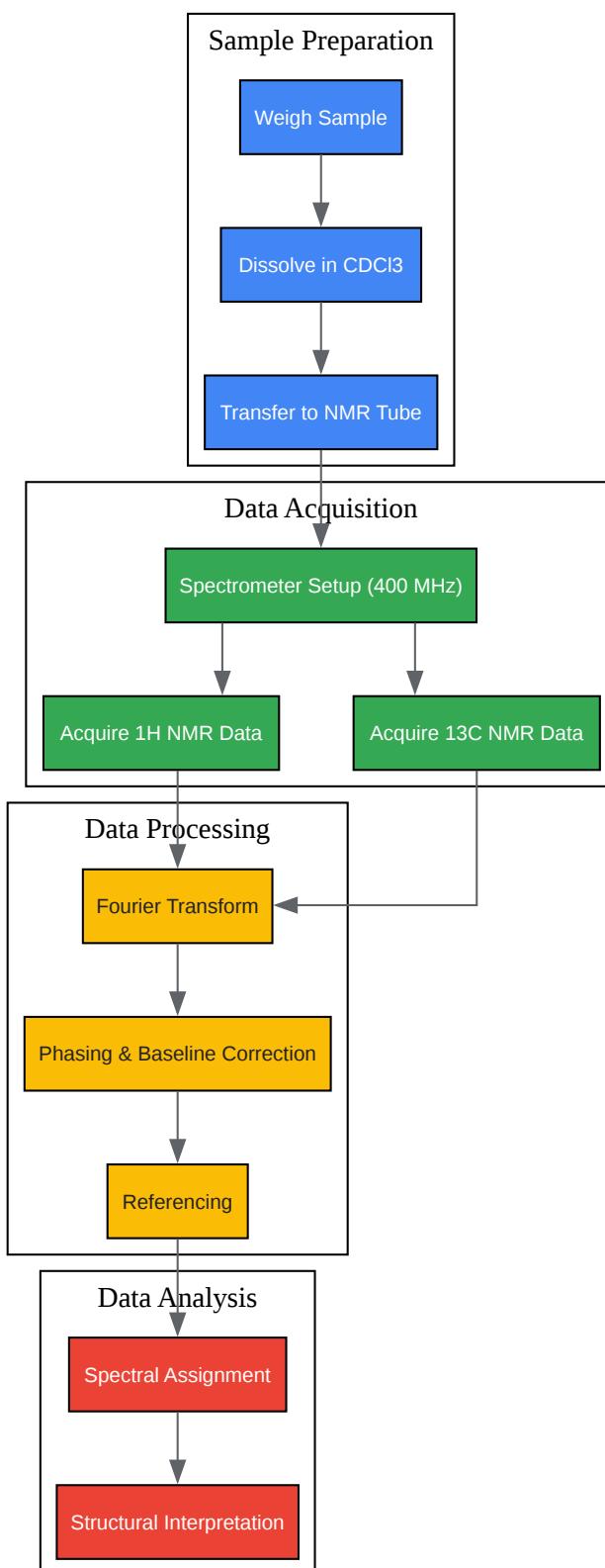
- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm).

# Structural Assignment and Data Interpretation

The provided  $^1\text{H}$  NMR data allows for the unambiguous assignment of the protons on the quinoline ring system of **7-Bromoquinolin-8-ol**. The downfield chemical shifts of H-2 and H-4 are characteristic of protons on the pyridine ring, influenced by the electron-withdrawing effect of the nitrogen atom. The coupling constants provide valuable information about the connectivity of the protons. The singlet observed for the hydroxyl proton is indicative of a labile proton that does not couple with neighboring protons.

## Logical Relationship of NMR Data Acquisition

The following diagram illustrates the logical workflow for acquiring and processing NMR data for the characterization of **7-Bromoquinolin-8-ol**.



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## NMR Data Acquisition and Analysis Workflow

This comprehensive guide serves as a valuable technical resource for the scientific community, facilitating the accurate identification and characterization of **7-Bromoquinolin-8-ol** and supporting its further investigation in various research and development endeavors.

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